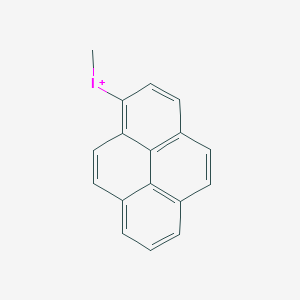
Methyl(pyren-1-YL)iodanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(pyren-1-YL)iodanium is a compound that features a pyrene moiety attached to an iodonium group. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties, making it valuable in various fields such as materials science, supramolecular chemistry, and biological chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(pyren-1-YL)iodanium typically involves the reaction of pyrene with methyl iodide under specific conditions. One common method is the oxidative C–N coupling of pyrene with methylimidazole, optimized to reduce waste and simplify the experimental setup . This method involves parameters such as cell configuration, pyrene concentration, amount of nucleophile, electrosynthetic method, amount of electrons, atmosphere, solvent quality, and presence/absence of a supporting electrolyte .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(pyren-1-YL)iodanium undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The iodonium group can be substituted with other functional groups, leading to the formation of diverse pyrene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrenes, which can serve as building blocks for new molecular architectures .
Scientific Research Applications
Methyl(pyren-1-YL)iodanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl(pyren-1-YL)iodanium involves its ability to interact with various molecular targets through non-covalent interactions. The pyrene moiety can intercalate into DNA, facilitating the study of nucleic acid structures and functions . Additionally, the compound’s photophysical properties enable it to act as a fluorescent probe, providing insights into molecular dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
2′-O-(pyren-1-yl)methylribonucleotides: These compounds are used in molecular biology and diagnostics for their predictable binding mode and microenvironment-dependent properties.
1-methyl-3-(pyren-1-yl)-1H-imidazol-3-ium tetrafluoroborate: This compound is synthesized via oxidative C–N coupling and is characterized by its unique photophysical properties.
Uniqueness
Methyl(pyren-1-YL)iodanium stands out due to its combination of a pyrene moiety with an iodonium group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence and specific molecular interactions .
Properties
CAS No. |
142453-43-8 |
|---|---|
Molecular Formula |
C17H12I+ |
Molecular Weight |
343.18 g/mol |
IUPAC Name |
methyl(pyren-1-yl)iodanium |
InChI |
InChI=1S/C17H12I/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10H,1H3/q+1 |
InChI Key |
YTBHAYARJOPFRK-UHFFFAOYSA-N |
Canonical SMILES |
C[I+]C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















